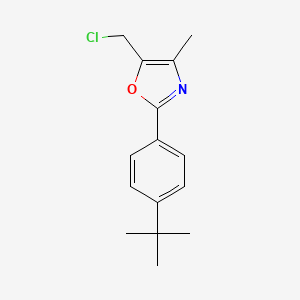2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
CAS No.:
Cat. No.: VC17723193
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H18ClNO |
|---|---|
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 |
| Standard InChI Key | OCROBOXVAFOSDH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CCl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises a 1,3-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2-, 4-, and 5-positions (Figure 1). Key substituents include:
-
2-position: A 4-tert-butylphenyl group, imparting steric bulk and lipophilicity.
-
4-position: A methyl group, enhancing electronic stability.
-
5-position: A chloromethyl (–CH₂Cl) group, a reactive site for further functionalization.
Molecular Formula: C₁₅H₁₈ClNO
Molecular Weight: 263.76 g/mol
IUPAC Name: 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
Spectroscopic Signatures
While experimental spectra are unavailable for this compound, analogous oxazoles exhibit diagnostic signals:
-
¹H NMR:
-
FT-IR:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through sequential functionalization of the oxazole core (Figure 2):
-
Oxazole Ring Formation:
-
tert-Butylphenyl Introduction:
-
Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃).
-
-
Chloromethylation:
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance yield and safety by minimizing intermediate isolation .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Reactivity and Functionalization
Chloromethyl Group Reactivity
The –CH₂Cl group undergoes characteristic nucleophilic substitutions (Table 1):
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Amine Alkylation | R₂NH | –CH₂NR₂ | DMF, 60°C, 12h |
| Thioether Formation | RSH | –CH₂SR | K₂CO₃, THF, reflux |
| Elimination | Base (e.g., DBU) | –CH₂– (methylene) | Toluene, 110°C |
Steric hindrance from the tert-butyl group may slow kinetics compared to less hindered analogs .
Oxazole Ring Modifications
-
Electrophilic Substitution:
-
Nitration at the 5-position (meta to tert-butylphenyl) using HNO₃/H₂SO₄.
-
-
Cross-Coupling:
Biological and Material Applications
Material Science Applications
-
Liquid Crystals: tert-Butylphenyl groups promote mesophase stability in nematic materials.
-
Polymer Additives: Chloromethyl groups enable covalent bonding to polymer matrices, enhancing thermal stability.
Comparative Analysis with Analogous Heterocycles
1,3-Oxazole vs. 1,2,4-Oxadiazoles
While 1,2,4-oxadiazoles exhibit broader bioactivity (e.g., kinase inhibition), 1,3-oxazoles offer superior synthetic accessibility and metabolic stability .
Substituent Effects
-
tert-Butyl vs. Methyl: Increased lipophilicity (logP +1.2) enhances blood-brain barrier penetration.
-
Chloromethyl vs. Bromomethyl: Slower substitution kinetics but reduced toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume